3-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
3-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a chlorophenyl group attached to the imidazolidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-chlorobenzaldehyde with methylamine and glycine. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which may exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with voltage-gated sodium and calcium channels, as well as GABA receptors . These interactions modulate the activity of these channels and receptors, leading to its observed biological effects, such as anticonvulsant and analgesic activities.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione: Similar structure but with the chlorine atom in a different position.
3-(2-Chlorophenyl)-5-methyl-4-isoxazole: Contains an isoxazole ring instead of an imidazolidine ring.
Uniqueness
3-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the imidazolidine-2,4-dione ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51027-25-9 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-9(14)13(10(15)12-6)8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,15) |
InChI Key |
IPLKREFXUCIBHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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